HepG2 Cytotoxicity Screening Data vs. Absence of Target Engagement Data
A proprietary screening database (11908) reports a HepG2 cytotoxicity assay for this compound at a single concentration of 33 µM . The data shows a mean readout of approximately 65.5 (SD ± ~22), but the endpoint is not explicitly defined (e.g., % viability, % inhibition) . In contrast, the established RMI-MM2 interaction inhibitor PIP-199 has a published IC50 of 36 µM in a defined fluorescence polarization target engagement assay . The lack of a defined biochemical or target-engagement IC50 for CAS 921558-32-9, compared to the clear benchmark of PIP-199, highlights a critical absence of molecular-level differentiation.
| Evidence Dimension | Target engagement potency (IC50) vs. undefined phenotypic cytotoxicity |
|---|---|
| Target Compound Data | HepG2 assay readout at 33 µM: mean ~65.5 (SD ~22, n=19). No target engagement IC50 available. |
| Comparator Or Baseline | PIP-199: RMI-MM2 interaction IC50 = 36 µM (fluorescence polarization assay). |
| Quantified Difference | Not calculable due to incompatible assay endpoints. |
| Conditions | Target: HepG2 cell-based system, plate reader (undefined endpoint) . Comparator: Fluorescence polarization assay using RMI core complex and FANCM MM2 peptide . |
Why This Matters
For scientific selection, a validated target engagement IC50 is essential; its absence means this compound cannot be prioritized over defined chemical probes like PIP-199 for RMI-FANCM studies.
